ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate
Description
The compound ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate (molecular formula: C₁₁H₉F₃N₄O₄, molar mass: ~310.21 g/mol) is a pyrimidine derivative featuring a trifluoromethyl-substituted pyrazole ring at the 2-position and an ethyl ester group at the 5-position of the pyrimidine core.
Properties
IUPAC Name |
ethyl 6-oxo-2-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O4/c1-2-22-9(21)5-4-15-10(16-8(5)20)18-7(19)3-6(17-18)11(12,13)14/h3-4,17H,2H2,1H3,(H,15,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEGIXGMTSFODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)N2C(=O)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, which is then functionalized with a trifluoromethyl group. The pyrimidine ring is synthesized separately and then coupled with the pyrazole derivative under specific conditions, such as the presence of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The trifluoromethyl group and other substituents can be replaced with different functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies .
Comparison with Similar Compounds
Ethyl 2-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Molecular Formula : C₁₁H₁₂N₄O₄
- Molar Mass : 264.24 g/mol
- Structural Differences :
- The pyrazole substituent at the 2-position of the pyrimidine ring bears a methyl group instead of a trifluoromethyl group .
- Absence of fluorine atoms reduces molecular weight and alters polarity.
- Property Implications: The methyl group is electron-donating compared to the CF₃ group, which is strongly electron-withdrawing. This difference may affect solubility, metabolic stability, and binding affinity in biological systems.
Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Molecular Formula : C₂₇H₂₅N₃O₇S
- Structural Differences :
- Features a fused thiazolo[3,2-a]pyrimidine core instead of a simple pyrimidine ring.
- Includes a phenyl group at the 5-position and a 2,4,6-trimethoxybenzylidene substituent.
- Property Implications: The fused thiazole ring introduces additional steric bulk and conjugation, which may influence π-π stacking interactions in crystallography or receptor binding . Dihedral angles between the thiazolopyrimidine and benzene rings (80.94°) suggest significant conformational flexibility, contrasting with the likely planar pyrimidine-pyrazole system of the target compound .
Structural and Pharmacological Insights
Crystallographic and Conformational Analysis
- Target Compound : While crystallographic data for the target compound is unavailable, analogous pyrimidine derivatives (e.g., ) exhibit puckered pyrimidine rings with deviations from planarity (e.g., 0.224 Å in ’s compound). Such puckering may influence hydrogen bonding and crystal packing .
- SHELX Refinement : Structural studies of similar compounds rely on software like SHELXL for small-molecule refinement, highlighting the importance of computational tools in elucidating substituent effects on molecular geometry .
Pharmacological Potential
- Pyrimidine derivatives are known for diverse bioactivities, including antimicrobial, anticancer, and anti-inflammatory properties. The trifluoromethyl group in the target compound may enhance these activities by improving membrane permeability or target affinity compared to methyl-substituted analogs .
- The ethyl ester moiety in both the target and compounds could serve as a prodrug feature, enabling hydrolytic activation in vivo.
Data Table: Key Comparative Metrics
Biological Activity
Ethyl 6-oxo-2-[5-oxo-3-(trifluoromethyl)-2,5-dihydro-1H-pyrazol-1-yl]-1,6-dihydro-5-pyrimidinecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, drawing on recent research findings and case studies.
Synthesis and Chemical Characteristics
The compound belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives, which have been synthesized through various methods including nucleophilic substitutions and cyclization reactions. The presence of trifluoromethyl groups enhances the lipophilicity and biological activity of these derivatives.
1. Antioxidant Activity
Recent studies have highlighted the antioxidant potential of pyrazolo[1,5-a]pyrimidine derivatives. In vitro assays demonstrated that these compounds can scavenge free radicals effectively, suggesting their utility in preventing oxidative stress-related diseases .
2. Antidiabetic Effects
This compound was evaluated for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate digestion. The compound exhibited significant inhibition with an IC50 value comparable to standard antidiabetic drugs .
3. Neuroprotective Properties
In studies targeting neurodegenerative diseases such as Alzheimer's, this compound showed promising results by inhibiting acetylcholinesterase (AChE) activity. The inhibition was potent enough to suggest a potential therapeutic role in managing Alzheimer’s disease symptoms .
4. Anticancer Activity
The cytotoxic effects of this compound were assessed against various cancer cell lines (e.g., HT29 and HepG2). The total growth inhibition (TGI) values were found to be significant at concentrations below 50 µg/ml, indicating its potential as an anticancer agent .
Pharmacokinetic Properties
The pharmacokinetic profile of this compound has been explored through computational models that predict absorption, distribution, metabolism, and excretion (ADME). The results indicated favorable oral bioavailability and metabolic stability, which are crucial for drug development .
Case Study 1: In Vitro Evaluation
A study synthesized several derivatives based on the pyrazolo[1,5-a]pyrimidine scaffold and evaluated their biological activities. Among these derivatives, the one analogous to ethyl 6-oxo showed the highest antioxidant and anticancer activities when tested against human cancer cell lines .
Case Study 2: Computational Studies
Computational docking studies have been employed to understand the binding interactions between ethyl 6-oxo derivatives and target enzymes such as AChE and α-glucosidase. These studies provided insights into the structure–activity relationships (SAR) that govern their biological effects .
Summary Table of Biological Activities
| Activity | IC50 Value | Target |
|---|---|---|
| Antioxidant | Not specified | Free radicals |
| α-glucosidase Inhibition | Comparable to standard | Antidiabetic |
| AChE Inhibition | Significant | Neuroprotective |
| Cytotoxicity | TGI < 50 µg/ml | Cancer cell lines |
Q & A
Q. Yield Optimization Table :
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Time | 8–10 hours | 78% yield |
| Solvent Ratio | Acetic acid:anhydride (1:1) | Prevents side products |
| Recrystallization | Ethyl acetate:ethanol (3:2) | Enhances purity |
Basic: Which spectroscopic and crystallographic methods are essential for characterizing this compound?
Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks to distinguish pyrimidine (δ 160–170 ppm for carbonyl carbons) and pyrazole protons (δ 6.5–8.0 ppm for aromatic H).
- IR : Confirm carbonyl (C=O, ~1640–1680 cm⁻¹) and trifluoromethyl (C-F, ~1100–1200 cm⁻¹) groups .
- X-ray Diffraction (XRD) : Critical for resolving stereochemistry. Monoclinic crystal systems (e.g., space group P2₁/c) are common for similar derivatives, with lattice parameters a ≈ 10–12 Å, b ≈ 14–16 Å, c ≈ 8–10 Å .
Advanced: How can SHELXL refine crystallographic data for this compound, especially with potential twinning or disorder?
Answer:
SHELXL is ideal for handling complex refinement scenarios:
- Twinning : Use the
TWINandBASFcommands to model twinned data, adjusting the scale factor for each domain . - Disordered Groups : Apply
PARTandSUMPrestraints to model trifluoromethyl or ethyl group disorder, with isotropic displacement parameters (Uiso) constrained to avoid overfitting . - Hydrogen Bonding : Use
AFIXconstraints for H-atoms in riding models, with C—H distances fixed at 0.93–0.98 Å and Uiso = 1.2–1.5×Ueq(C) .
Q. Refinement Metrics Example :
| Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | < 0.05 |
| wR2 (all data) | < 0.10 |
| CCDC Deposition | Required |
Advanced: How to resolve contradictions between spectroscopic data and crystallographic results?
Answer:
Discrepancies often arise from dynamic effects (e.g., solution vs. solid-state conformers):
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility in solution.
- DFT Calculations : Compare computed (e.g., Gaussian) and experimental XRD geometries to identify equilibrium structures .
- Hirshfeld Analysis : Quantify intermolecular interactions (e.g., C—H···O) in the crystal lattice to explain stabilization of specific conformers .
Advanced: What computational strategies predict the pharmacological potential of this compound?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases), focusing on the pyrimidine core as a ATP-binding site mimic .
- QSAR Models : Corate substituent effects (e.g., trifluoromethyl) with bioactivity using descriptors like logP and polar surface area.
- ADMET Prediction : SwissADME or pkCSM tools assess solubility (< -3.0 LogS indicates poor absorption) and cytochrome P450 inhibition risks .
Basic: How to design a crystallization protocol for high-quality single crystals?
Answer:
- Solvent Pair Screening : Test ethyl acetate/ethanol (3:2) or DCM/hexane gradients for slow evaporation.
- Temperature Control : Maintain 20–25°C to avoid rapid nucleation.
- Seed Crystals : Introduce microcrystals to induce controlled growth .
Advanced: What are the challenges in analyzing hydrogen-bonding networks in its crystal structure?
Answer:
Q. Example H-Bond Table :
| Donor—Acceptor | D—A (Å) | Angle (°) | Symmetry Code |
|---|---|---|---|
| C8—H8···O2 | 2.85 | 142 | x, y, z+1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
